molecular formula C5H9N3O2 B12337564 6-(Aminomethyl)-1,3-diazinane-2,4-dione

6-(Aminomethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12337564
M. Wt: 143.14 g/mol
InChI Key: VNGVLXWEHYLLRR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-diazinane-2,4-dione is a heterocyclic organic compound that contains a diazinane ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1,3-diazinane-2,4-dione with formaldehyde and a primary amine under acidic conditions. This Mannich-type reaction results in the formation of the aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can react with the aminomethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the diazinane ring.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-1,3-diazinane-2,4-dione: shares structural similarities with other diazinane derivatives such as 1,3-diazinane-2,4-dione and 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione.

Uniqueness

  • The presence of the aminomethyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

6-(aminomethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H9N3O2/c6-2-3-1-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10)

InChI Key

VNGVLXWEHYLLRR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CN

Origin of Product

United States

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